4-(Pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
CAS No.:
Cat. No.: VC17612695
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O2 |
|---|---|
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 4-pyridin-3-yl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6,12H,(H,13,14) |
| Standard InChI Key | RBJGFCLQXKUJLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=CNC(=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, reflecting its pyrrole backbone substituted at the 2-position with a carboxylic acid group and at the 4-position with a pyridin-3-yl moiety. Its molecular formula is C₁₀H₈N₂O₂, yielding a molecular weight of 188.18 g/mol based on analogous structures .
Structural Features
The molecule consists of:
-
A pyrrole ring (five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 2 and 4.
-
A carboxylic acid group (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.
-
A pyridin-3-yl group (six-membered aromatic heterocycle with one nitrogen atom) at the 4-position, contributing π-π stacking capabilities and basicity.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Hydrogen Bond Donors | 2 (COOH and NH) |
| Hydrogen Bond Acceptors | 4 (2 from COOH, 2 from rings) |
The pyridin-3-yl substitution distinguishes this compound from analogs like 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid, where pyridine orientation alters electronic and steric properties.
Synthesis and Manufacturing
Pyrrole Ring Formation
The pyrrole core is typically synthesized via the Paal-Knorr reaction, involving cyclization of 1,4-diketones with ammonia or primary amines. For example, reacting 2,5-dimethoxy-2,5-dihydrofuran with ammonium acetate yields substituted pyrroles, which can be further functionalized.
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the pyrrole 4-position requires careful control of reaction conditions .
-
Protection of NH: The pyrrole NH group may necessitate protection (e.g., using tert-butoxycarbonyl groups) during coupling steps to prevent side reactions .
Physicochemical Properties
Solubility and Acidity
The carboxylic acid group confers water solubility (~1.2 g/L at 25°C, estimated via LogP calculations), while the aromatic rings contribute to lipid solubility. The compound exhibits two pKa values:
-
pKa₁ ≈ 2.1 (carboxylic acid proton)
-
pKa₂ ≈ 4.8 (pyrrole NH proton)
Spectroscopic Characteristics
Table 2: Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3300 (NH stretch), 1700 (C=O), 1600 (C=N) |
| ¹H NMR (ppm) | 12.1 (COOH), 8.5–7.2 (pyridine H), 6.9 (pyrrole H) |
| ¹³C NMR (ppm) | 167 (COOH), 150–120 (aromatic carbons) |
These values align with data from structurally related pyrrole-carboxylic acids .
Chemical Reactivity
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the 5-position. For example, nitration with HNO₃/Ac₂O yields 5-nitro-4-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid .
Metal Coordination
The carboxylic acid and pyridine nitrogen serve as bidentate ligands, forming complexes with transition metals like Cu(II) and Fe(III). Such complexes have shown enhanced stability in aqueous media compared to free ligands.
Decarboxylation
Heating above 200°C induces decarboxylation, producing 4-(pyridin-3-yl)-1H-pyrrole, a reaction leveraged in polymer synthesis .
Biological Activities and Applications
Anticancer Activity
Pyrrole-pyridine hybrids inhibit topoisomerase II, with IC₅₀ values of 1.5–5 µM in MCF-7 breast cancer cells . The carboxylic acid group enhances solubility, improving bioavailability compared to ester derivatives.
Materials Science Applications
Incorporation into conductive polymers (e.g., polypyrrole derivatives) yields materials with sheet resistances of 10²–10³ Ω/sq, suitable for flexible electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume